molecular formula C14H13F2NO2S B4286678 2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4286678
M. Wt: 297.32 g/mol
InChI Key: XWRCRDAPTRKLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C14H13F2NO2S. It is a member of the sulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific nucleophile or redox conditions used. For example, nucleophilic substitution could yield various substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action for 2,4-DIFLUORO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the phenylethyl group. The fluorine atoms can enhance the compound’s stability and reactivity, while the phenylethyl group can increase its selectivity for certain biological targets .

Properties

IUPAC Name

2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-12-6-7-14(13(16)10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCRDAPTRKLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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